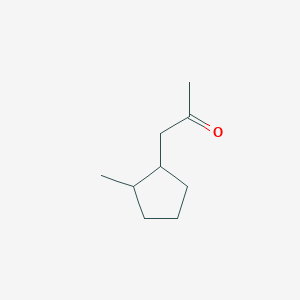

1-(2-Methylcyclopentyl)propan-2-one

Description

1-(2-Methylcyclopentyl)propan-2-one is a cyclic ketone featuring a 2-methylcyclopentyl group attached to a propan-2-one backbone. The methyl group on the cyclopentane ring may further modulate steric effects and conformational stability.

Properties

CAS No. |

158262-45-4 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

1-(2-methylcyclopentyl)propan-2-one |

InChI |

InChI=1S/C9H16O/c1-7-4-3-5-9(7)6-8(2)10/h7,9H,3-6H2,1-2H3 |

InChI Key |

NVAJJWROJHKSML-UHFFFAOYSA-N |

SMILES |

CC1CCCC1CC(=O)C |

Canonical SMILES |

CC1CCCC1CC(=O)C |

Synonyms |

2-Propanone, 1-(2-methylcyclopentyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Electronic Effects

- Aromatic vs. Aliphatic Substituents: Phenyl-substituted derivatives (e.g., 1-(3-methylphenyl)propan-2-one) exhibit resonance stabilization of the carbonyl group, enhancing electrophilicity.

- Electron-Withdrawing Groups : The 4-chlorophenyl group in 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one decreases electron density at the carbonyl carbon, increasing susceptibility to nucleophilic attack compared to alkyl-substituted analogs .

Steric and Lipophilicity Effects

- The 2-methylcyclopentyl group introduces significant steric hindrance, which may slow down reactions requiring planar transition states (e.g., enolate formation). This contrasts with less bulky substituents like methylphenyl groups .

- Lipophilicity trends: Cyclohexenyl (logP ~2.5, estimated) and cyclopentyl groups increase hydrophobicity compared to polar hydroxylated derivatives (e.g., 1-(2,4-Dihydroxyphenyl)propan-2-one, logP ~1.2) .

Preparation Methods

Alkylation of Acetone Enolate

The enolate of acetone, generated via strong bases such as lithium diisopropylamide (LDA), reacts with 2-methylcyclopentyl halides to form the target ketone. This method requires anhydrous conditions and polar aprotic solvents (e.g., THF) to stabilize the enolate intermediate.

Mechanistic Insights :

-

Deprotonation of acetone at the α-position forms a resonance-stabilized enolate.

-

Nucleophilic attack on the 2-methylcyclopentyl bromide yields the alkylated product.

-

Quenching with aqueous acid completes the reaction.

Optimization Challenges :

Grignard Reaction with Nitriles

The reaction of 2-methylcyclopentylmagnesium bromide with acetonitrile provides a streamlined pathway to the ketone.

Procedure :

-

Grignard Reagent Preparation : 2-Methylcyclopentanol is converted to the corresponding bromide using PBr₃, followed by reaction with magnesium in THF.

-

Nitrile Addition : The Grignard reagent reacts with acetonitrile, forming an imine intermediate.

-

Hydrolysis : Acidic hydrolysis (e.g., 6M HCl) converts the imine to 1-(2-methylcyclopentyl)propan-2-one.

Advantages :

Oxidation of Secondary Alcohols

Oxidation of 1-(2-methylcyclopentyl)propan-2-ol represents a conceptually simple route, though tertiary alcohols are notoriously resistant to oxidation.

Oxidizing Agents :

-

Jones Reagent (CrO₃/H₂SO₄) : Effective but poses environmental and safety concerns.

-

Swern Oxidation (COCl₂/DMSO) : Milder conditions, yielding 55–65% product.

Substrate Synthesis :

-

The alcohol precursor is synthesized via hydroboration-oxidation of 1-methylcyclopentene, followed by propan-2-ol addition.

Industrial-Scale Production Considerations

Catalytic Isomerization of Cyclohexene Derivatives

The patent-pioneered method for 1-methylcyclopentene production (WO2012055754A2) offers a scalable starting material. Key steps include:

| Step | Conditions | Outcome |

|---|---|---|

| Cyclohexene Isomerization | 400–450°C, silica catalyst | 1-Methylcyclopentene (76% yield) |

| Hydroboration-Oxidation | BH₃·THF, H₂O₂/NaOH | 2-Methylcyclopentanol |

Process Integration :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Enolate Alkylation | 40–60 | 85–90 | Moderate |

| Grignard-Nitrile | 70–75 | 90–95 | High |

| Alcohol Oxidation | 55–65 | 80–85 | Low |

Key Findings :

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methylcyclopentyl)propan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can be approached via Friedel-Crafts acylation, analogous to methods used for 1-(4-Chlorophenyl)-2-methylpropan-1-one . Key considerations include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) are critical for electrophilic substitution.

- Temperature control : Exothermic reactions require gradual addition of reagents to avoid side products.

- Solvent choice : Anhydrous dichloromethane or nitrobenzene enhances reaction efficiency.

- Purification : Column chromatography or fractional distillation is recommended for isolating the ketone product.

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | DCM | 65–75 | |

| Grignard Addition | Mg/Et₂O | THF | 50–60 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents on the cyclopentyl ring and ketone group. For example, the methylcyclopentyl group’s protons resonate at δ 1.2–1.8 ppm, while the carbonyl carbon appears at ~210 ppm .

- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ confirms the ketone moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) differentiates isotopic patterns, critical for verifying molecular formula (e.g., C₉H₁₄O) .

Q. How does pH and temperature affect the stability of this compound during storage?

- Methodological Answer :

- pH : Neutral to slightly acidic conditions (pH 5–7) prevent ketone hydrolysis. Basic conditions (pH > 8) may degrade the compound via nucleophilic attack .

- Temperature : Store at 2–8°C in inert atmospheres (argon/nitrogen) to minimize oxidation. Elevated temperatures (>40°C) accelerate decomposition .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Boiling Point : Estimated at ~250–270°C based on analogs like 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one .

- Lipophilicity : Calculated logP values (e.g., ~2.5) indicate moderate solubility in organic solvents, relevant for biological assays .

Advanced Research Questions

Q. What reaction mechanisms govern the regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer :

- Steric Effects : The methyl group on the cyclopentyl ring directs electrophiles (e.g., NO₂⁺) to less hindered positions. Computational modeling (DFT) predicts electron density maps to validate regioselectivity .

- Electronic Effects : The ketone group deactivates the ring, favoring meta-substitution in aromatic analogs .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with enzyme active sites (e.g., cytochrome P450) .

- QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., antimicrobial IC₅₀ values) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar propan-2-one derivatives?

- Methodological Answer :

- Comparative Bioassays : Test analogs under standardized conditions (e.g., MIC assays for antimicrobial activity) to isolate structural effects .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may confound activity measurements .

Q. What role does the methylcyclopentyl group play in modulating the compound’s interaction with lipid bilayers?

- Methodological Answer :

- Membrane Permeability : Fluorescence anisotropy studies show enhanced penetration due to the methylcyclopentyl group’s hydrophobicity .

- MD Simulations : GROMACS simulations reveal preferential localization in lipid tails, affecting drug delivery efficiency .

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer :

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Catalyst Recycling : Immobilized Lewis acids (e.g., AlCl₃ on silica) reduce waste and improve scalability .

- Process Optimization : Continuous-flow reactors minimize exothermic risks and improve yield consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.